molecular formula C22H16N2O5 B12950546 Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]- CAS No. 651748-53-7

Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-

Katalognummer: B12950546
CAS-Nummer: 651748-53-7
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: JENSBTAOPFWZPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid is a heterocyclic compound with a complex structure that includes an imidazolidinone ring and a benzoic acid moiety. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid typically involves the reaction of 4-phenoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The imidazolidinone ring is particularly important for binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
  • 3-(2,4-Dioxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl)benzoic acid

Uniqueness

3-(2,4-Dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl)benzoic acid is unique due to its specific substitution pattern on the imidazolidinone ring and the presence of the phenoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

651748-53-7

Molekularformel

C22H16N2O5

Molekulargewicht

388.4 g/mol

IUPAC-Name

3-[2,4-dioxo-3-(4-phenoxyphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C22H16N2O5/c25-20-14-23(17-6-4-5-15(13-17)21(26)27)22(28)24(20)16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27)

InChI-Schlüssel

JENSBTAOPFWZPF-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.